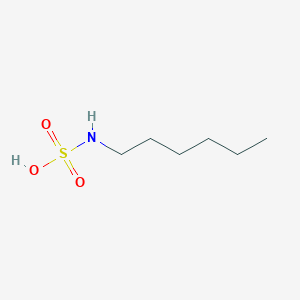

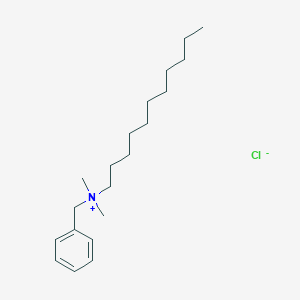

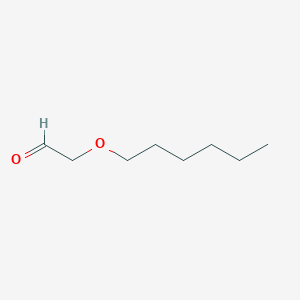

![molecular formula C10H10ClNO3 B095223 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 15386-96-6](/img/structure/B95223.png)

4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid is a derivative of butanoic acid with a chlorophenyl amino group and an oxo functional group. This structure is related to various compounds that have been synthesized and analyzed for their molecular structure, vibrational spectra, and electronic properties. The related compounds have been studied using various spectroscopic methods and theoretical calculations to understand their molecular conformations and potential applications in different fields such as materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves ring-opening reactions and copper-catalyzed cross-coupling reactions. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by reacting itaconic anhydride with 3-aminoacetophenone . Another related surfactant compound with a benzene ring was synthesized using a novel copper-catalyzed cross-coupling reaction . These methods demonstrate the versatility in synthesizing chlorophenyl amino derivatives of butanoic acid.

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction studies. The crystal structure of one such compound was found to belong to the triclinic unit cell with specific dimensions and space group, indicating the precise arrangement of molecules in the solid state . The geometrical parameters obtained from these studies are in good agreement with those calculated using density functional theory (DFT), which suggests the reliability of the computational methods used .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their HOMO and LUMO analysis, which indicates the charge transfer within the molecule. The first hyperpolarizability and infrared intensities reported in these studies suggest that these compounds may have nonlinear optical properties, which are important for materials used in electronic and photonic devices . The stability of the molecules arising from hyperconjugative interactions and charge delocalization has been analyzed using natural bond orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by their vibrational spectra, hyperpolarizability, molecular electrostatic potential, and thermal analysis. The vibrational studies, including FT-IR and Raman spectra, provide insights into the potential energy distribution within the molecule . The thermal stability has been determined using differential thermal analysis (DTA) and thermogravimetric analysis (TGA), which are crucial for understanding the behavior of these compounds under various temperature conditions . Additionally, the formation of unusual large-diameter premicellar aggregations below the critical micelle concentration (CMC) has been observed for a surfactant derivative, which is significant for applications in detergency and emulsification .

Wissenschaftliche Forschungsanwendungen

-

Indole Derivatives

- Scientific Field : Pharmaceutical Sciences

- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : These compounds are synthesized and then tested for their biological activities .

- Results : Indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities .

-

Potential SARS-CoV-2 Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : A compound similar to the one you mentioned, 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, has been synthesized and studied for its potential as a SARS-CoV-2 agent .

- Methods of Application : The compound was synthesized and then subjected to a detailed structural and molecular docking study on two SARS-COV-2 proteins: 3TNT and 6LU7 .

- Results : The compound exhibited binding affinity of -9.3 and -8.8 for protein 3TNT and 6LU7 respectively, suggesting it could be a potential treatment for SARS-CoV-2 .

-

Muscle Protein Synthesis Enhancer

- Scientific Field : Sports Nutrition

- Application Summary : A compound similar to the one you mentioned, N- [2- (benzoylamino)-3- (4-chlorophenyl)acryloyl]alanine, has been shown to enhance muscle protein synthesis and improve exercise performance.

- Methods of Application : This compound is likely administered orally, although the exact methods of application are not specified.

- Results : The compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes and obesity.

-

Triazole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, show versatile biological activities. They have been found in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- Methods of Application : These compounds are synthesized and then tested for their biological activities .

- Results : Triazole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities .

-

Indole Derivatives

- Scientific Field : Pharmaceutical Sciences

- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application : These compounds are synthesized and then tested for their biological activities .

- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Eigenschaften

IUPAC Name |

4-(3-chloroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYXHCXIVNUOJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353714 |

Source

|

| Record name | 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid | |

CAS RN |

15386-96-6 |

Source

|

| Record name | 4-[(3-chlorophenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

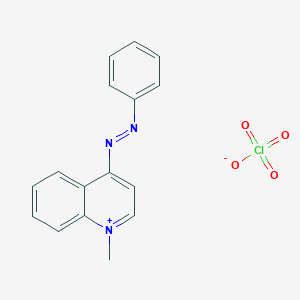

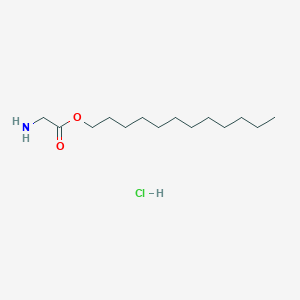

![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)

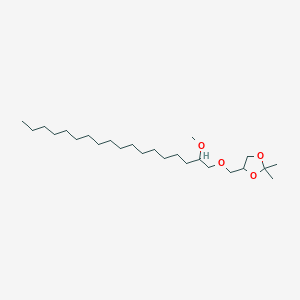

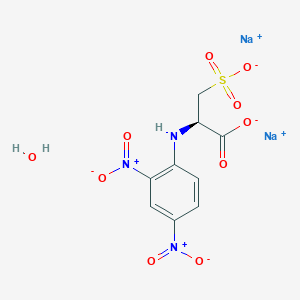

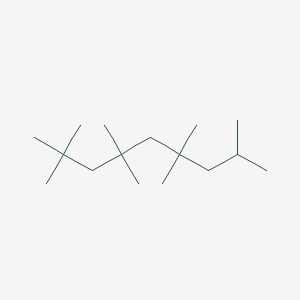

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

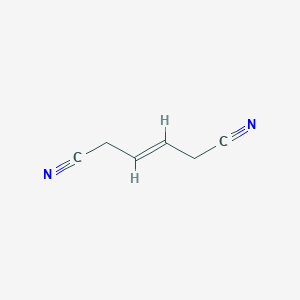

![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)

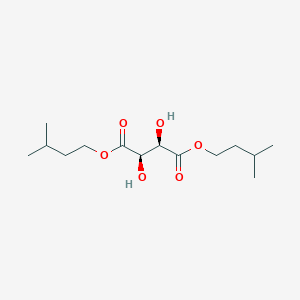

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)